molecular formula C9H8Cl2OS B13650026 3-((3,4-Dichlorophenyl)thio)propanal

3-((3,4-Dichlorophenyl)thio)propanal

Cat. No.: B13650026
M. Wt: 235.13 g/mol
InChI Key: OREIKEGFUIDVKJ-UHFFFAOYSA-N
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Description

3-((3,4-Dichlorophenyl)thio)propanal is an organic compound with the molecular formula C9H8Cl2OS It is characterized by the presence of a dichlorophenyl group attached to a thioether linkage, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dichlorophenyl)thio)propanal typically involves the reaction of 3,4-dichlorothiophenol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors, and the product is purified using industrial-scale purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dichlorophenyl)thio)propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

3-((3,4-Dichlorophenyl)thio)propanal has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3,4-Dichlorophenyl)thio)propanal involves its interaction with specific molecular targets and pathways. The compound’s thioether linkage and aldehyde group allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-((3,4-Dichlorophenyl)thio)propanol
  • 3-((3,4-Dichlorophenyl)thio)propanoic acid
  • 3-((3,4-Dichlorophenyl)thio)propylamine

Uniqueness

3-((3,4-Dichlorophenyl)thio)propanal is unique due to its specific combination of a dichlorophenyl group, thioether linkage, and aldehyde group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H8Cl2OS

Molecular Weight

235.13 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)sulfanylpropanal

InChI

InChI=1S/C9H8Cl2OS/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-4,6H,1,5H2

InChI Key

OREIKEGFUIDVKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SCCC=O)Cl)Cl

Origin of Product

United States

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